molecular formula C8H15Cl2N3O B6216924 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride CAS No. 2742653-44-5

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride

Cat. No.: B6216924
CAS No.: 2742653-44-5
M. Wt: 240.1
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Description

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride is a synthetic organic compound with a unique heterocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. Its structure features a pyrazolo-oxazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Oxazine Ring Formation: The next step involves the formation of the oxazine ring. This can be done by reacting the pyrazole intermediate with an appropriate aldehyde or ketone in the presence of an acid catalyst.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl fluoride
  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride stands out due to its specific amine group and dihydrochloride salt form. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2742653-44-5

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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